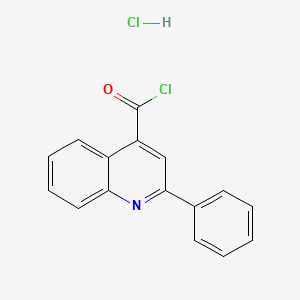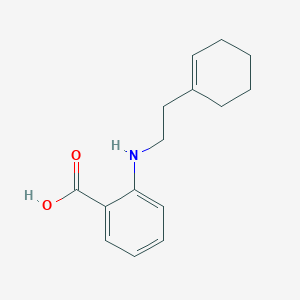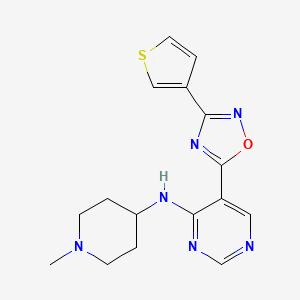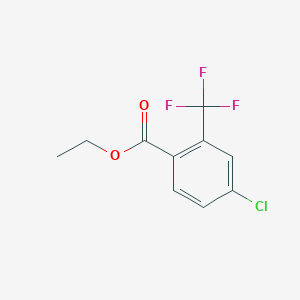
2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide, also known as DBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBT is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Characterization : Studies on this compound and its derivatives often involve their synthesis and subsequent characterization. For instance, Duran and Canbaz (2013) synthesized and characterized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds, a related group of compounds, determining their acidity constants and structural properties using various spectroscopic methods (Duran & Canbaz, 2013).
Antimicrobial and Antifungal Properties : Some studies have explored the antimicrobial and antifungal properties of these compounds. Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species, revealing their effectiveness against fungi (Mokhtari & Pourabdollah, 2013).
Antitumor Activity : Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity against various human tumor cell lines, identifying certain compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Crystal Structure Analysis : Nayak et al. (2013) studied the crystal structure of N-(1,3-benzothiazol-2-yl)acetamide, revealing insights into its molecular interactions and assembly (Nayak et al., 2013).
Photophysical Properties : Balijapalli et al. (2017) explored the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamides, analyzing their hydrogen bonding interactions and spectroscopic characteristics (Balijapalli et al., 2017).
Antibacterial Studies : Patel and Agravat (2007) synthesized pyridine derivatives including 2-(p-aminophenylsulfonamido) substituted benzothiazoles and evaluated their antibacterial and antifungal activities, demonstrating considerable antibacterial effectiveness (Patel & Agravat, 2007).
In vitro Cytotoxicity Studies : Al-Janabi et al. (2020) conducted in-vitro cytotoxicity studies of Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands, assessing their potential as anticancer agents (Al-Janabi et al., 2020).
Quantum Mechanical Studies and Photovoltaic Efficiency : Mary et al. (2020) performed quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in dye-sensitized solar cells and their ligand-protein interactions (Mary et al., 2020).
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-8-12(2)16-14(9-11)23-17(19-16)18-15(20)10-24(21,22)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODGZHOBXUDDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2431025.png)

![2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431029.png)
![N-methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431031.png)
![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]prop-2-enamide](/img/structure/B2431032.png)

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431035.png)


![2-[[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431039.png)

![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2431042.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide](/img/structure/B2431045.png)
